molecular formula C8H8N2 B593368 Pyridine, 4-isocyano-3,5-dimethyl- CAS No. 130670-82-5

Pyridine, 4-isocyano-3,5-dimethyl-

Cat. No.: B593368
CAS No.: 130670-82-5
M. Wt: 132.166
InChI Key: JRGQJAWARVFOTF-UHFFFAOYSA-N
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Description

Pyridine, 4-isocyano-3,5-dimethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of an isocyano group at the 4-position and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-isocyano-3,5-dimethyl- typically involves the introduction of the isocyano group into the pyridine ring. One common method is the reaction of 3,5-dimethylpyridine with a suitable isocyanide reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the isocyano group.

Industrial Production Methods

Industrial production of Pyridine, 4-isocyano-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-isocyano-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to other functional groups.

    Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

Pyridine, 4-isocyano-3,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 4-isocyano-3,5-dimethyl- involves its interaction with molecular targets through its isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3,5-dimethyl-: Lacks the isocyano group, making it less reactive in certain chemical reactions.

    Pyridine, 4-isocyano-2,6-dimethyl-: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

Pyridine, 4-isocyano-3,5-dimethyl- is unique due to the presence of both the isocyano group and the specific positioning of the methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

130670-82-5

Molecular Formula

C8H8N2

Molecular Weight

132.166

IUPAC Name

4-isocyano-3,5-dimethylpyridine

InChI

InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)9-3/h4-5H,1-2H3

InChI Key

JRGQJAWARVFOTF-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=C1[N+]#[C-])C

Synonyms

Pyridine, 4-isocyano-3,5-dimethyl- (9CI)

Origin of Product

United States

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